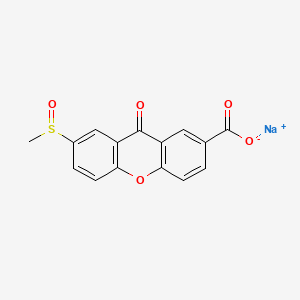

Tixanox sodium

Description

Properties

CAS No. |

40691-57-4 |

|---|---|

Molecular Formula |

C15H9NaO5S |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

sodium 7-methylsulfinyl-9-oxoxanthene-2-carboxylate |

InChI |

InChI=1S/C15H10O5S.Na/c1-21(19)9-3-5-13-11(7-9)14(16)10-6-8(15(17)18)2-4-12(10)20-13;/h2-7H,1H3,(H,17,18);/q;+1/p-1 |

InChI Key |

XDRMYCKQCFLSEG-UHFFFAOYSA-M |

Canonical SMILES |

CS(=O)C1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)C(=O)[O-].[Na+] |

Synonyms |

7-oxo-7-thiomethoxy-xanthone-2-carboxylic acid 7-oxo-7-thiomethoxyxanthone-2-carboxylic acid RS 7540 RS-7540 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of Naproxen Sodium: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen sodium, a prominent nonsteroidal anti-inflammatory drug (NSAID), has a rich history rooted in the pursuit of potent and well-tolerated anti-inflammatory agents. This technical guide provides an in-depth exploration of the discovery, synthesis, mechanism of action, and pharmacological evaluation of naproxen sodium. It is designed to serve as a comprehensive resource for professionals in the fields of pharmaceutical research and development. The document details the evolution of its chemical synthesis, from early racemic preparations to modern asymmetric methods. Key experimental protocols that were instrumental in elucidating its therapeutic properties are described, and quantitative data from seminal studies are presented in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of this widely utilized therapeutic agent.

Historical Overview of the Discovery of Naproxen

Naproxen was first synthesized in 1968 by scientists at the Syntex Corporation, a pharmaceutical company with its origins in Mexico.[1][2] The discovery was the result of a dedicated research program aimed at developing a more potent and safer alternative to existing anti-inflammatory drugs. The initial patent for the racemic form of naproxen was awarded to Syntex in 1968.[1]

Recognizing that the (S)-enantiomer was the active form of the drug, Syntex developed methods for its resolution and large-scale production.[3] In 1976, naproxen was first introduced to the market as a prescription medication under the brand name Naprosyn.[4] This was followed by the introduction of its sodium salt, naproxen sodium, in 1980 under the brand name Anaprox.[4] The sodium salt offered the advantage of more rapid absorption.

A significant milestone in the history of naproxen occurred in 1994 when the U.S. Food and Drug Administration (FDA) approved its over-the-counter (OTC) use, making it widely accessible to the public for the management of pain and inflammation under the brand name Aleve.[4]

Chemical Synthesis of Naproxen and Naproxen Sodium

The industrial synthesis of naproxen has evolved significantly since its inception, with a focus on improving efficiency, cost-effectiveness, and enantiomeric purity.

Classical Synthesis (Syntex Method)

The original industrial synthesis of naproxen by Syntex involved a multi-step process starting from 2-naphthol.[4] A key feature of the early synthesis was the production of a racemic mixture of (R)- and (S)-naproxen, which then required a resolution step to isolate the desired (S)-enantiomer.[5]

Experimental Protocol: Classical Racemic Synthesis and Resolution

-

Methylation of 2-Naphthol: 2-Naphthol is methylated to produce 2-methoxynaphthalene.

-

Friedel-Crafts Acylation: 2-methoxynaphthalene undergoes a Friedel-Crafts acylation with propionyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-propionyl-6-methoxynaphthalene.

-

Willgerodt-Kindler Reaction: The ketone is then converted to a thioamide, which is subsequently hydrolyzed to the corresponding carboxylic acid, resulting in racemic naproxen.

-

Resolution of Enantiomers: The racemic mixture is resolved using a chiral amine base, such as cinchonidine, to selectively crystallize the salt of the (S)-enantiomer.[5]

-

Acidification: The isolated salt is then acidified to yield enantiomerically pure (S)-naproxen.

Asymmetric Synthesis

In later years, more efficient asymmetric synthesis routes were developed to directly produce the (S)-enantiomer, thereby eliminating the need for a resolution step and improving the overall yield. These methods often employ chiral catalysts to control the stereochemistry of the reaction.

Experimental Protocol: Example of an Asymmetric Hydrogenation Approach

-

Synthesis of the Prochiral Olefin: A suitable prochiral olefin precursor, such as 2-(6-methoxy-2-naphthyl)acrylic acid, is synthesized.

-

Asymmetric Hydrogenation: The olefin is then subjected to asymmetric hydrogenation using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine ligand). This step introduces the chiral center with high enantioselectivity, directly yielding (S)-naproxen.[6]

Synthesis of Naproxen Sodium

The conversion of naproxen to its sodium salt is a straightforward acid-base reaction.

Experimental Protocol: Preparation of Naproxen Sodium

-

Dissolution: (S)-naproxen is dissolved in a suitable solvent, such as methanol or ethanol.

-

Neutralization: A stoichiometric amount of sodium hydroxide, dissolved in water or an alcohol, is added to the naproxen solution.

-

Crystallization: The resulting solution is concentrated, and the naproxen sodium is crystallized, filtered, and dried.

Mechanism of Action

Naproxen sodium exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

The Prostaglandin Synthesis Pathway and its Inhibition by Naproxen

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by naproxen.

Figure 1: Prostaglandin synthesis pathway and inhibition by naproxen.

COX Inhibition Assay

The inhibitory activity of naproxen on COX-1 and COX-2 can be quantified using various in vitro assays. A common method involves measuring the conversion of a substrate (e.g., arachidonic acid) to prostaglandins in the presence and absence of the inhibitor.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzyme is pre-incubated with various concentrations of naproxen or a vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Reaction Initiation: The reaction is initiated by adding a substrate, typically radiolabeled arachidonic acid.

-

Reaction Termination: After a short incubation period (e.g., 1-2 minutes), the reaction is stopped by adding a quenching solution (e.g., a mixture of an organic solvent and an acid).

-

Product Separation and Quantification: The prostaglandin products are separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The amount of product formed is quantified, often by liquid scintillation counting if a radiolabeled substrate is used.

-

IC50 Determination: The concentration of naproxen that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacological Evaluation

The anti-inflammatory, analgesic, and antipyretic properties of naproxen have been extensively evaluated in various preclinical models.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: Naproxen or a vehicle control is administered orally or intraperitoneally at various doses.

-

Induction of Inflammation: One hour after drug administration, a sub-plantar injection of a phlogistic agent, typically a 1% solution of carrageenan in saline, is given into the hind paw of the rat.

-

Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each dose of naproxen compared to the vehicle-treated group. The ED50 (the dose that produces 50% of the maximum effect) can then be determined.

Analgesic Activity

Experimental Protocol: Acetic Acid-Induced Writhing in Mice

-

Animal Model: Swiss albino mice are used.

-

Drug Administration: Naproxen or a vehicle control is administered orally or intraperitoneally.

-

Induction of Pain: After a set period (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

-

Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of protection against writhing is calculated for the naproxen-treated groups compared to the control group.

Antipyretic Activity

Experimental Protocol: Brewer's Yeast-Induced Pyrexia in Rats

-

Animal Model: Wistar rats are used.

-

Induction of Fever: Pyrexia (fever) is induced by a subcutaneous injection of a suspension of Brewer's yeast.

-

Temperature Measurement: The rectal temperature of the rats is measured before and at regular intervals after the induction of fever.

-

Drug Administration: Once the fever is established (typically 18-24 hours after yeast injection), naproxen or a vehicle control is administered.

-

Data Analysis: The reduction in rectal temperature is monitored over several hours and compared to the control group to determine the antipyretic effect.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacological profile of naproxen.

Table 1: In Vitro COX Inhibition

| Enzyme | IC50 (µM) |

| COX-1 | 5 |

| COX-2 | 13 |

| Data are representative values and can vary depending on the specific assay conditions.[9] |

Table 2: Preclinical Efficacy

| Activity | Animal Model | ED50 (mg/kg) |

| Anti-inflammatory | Carrageenan-induced paw edema (rat) | ~10-15 |

| Analgesic | Acetic acid-induced writhing (mouse) | ~5-10 |

| Antipyretic | Brewer's yeast-induced pyrexia (rat) | ~2.5-5 |

| ED50 values are approximate and can vary based on the specific experimental protocol. |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the workflows for the synthesis and pharmacological evaluation of naproxen.

Figure 2: Workflow for the classical synthesis of naproxen sodium.

Figure 3: Pharmacological evaluation workflow for naproxen sodium.

Conclusion

The discovery and development of naproxen sodium represent a significant advancement in the management of pain and inflammation. From its initial synthesis and resolution by Syntex to the development of more sophisticated asymmetric syntheses, the journey of naproxen reflects the continuous drive for innovation in pharmaceutical sciences. Its well-characterized mechanism of action as a non-selective COX inhibitor, confirmed through rigorous pharmacological testing, has established its place as a cornerstone in both prescription and over-the-counter settings. This technical guide has provided a detailed overview of the key scientific milestones, experimental methodologies, and quantitative data that have defined our understanding of naproxen sodium, offering a valuable resource for researchers and professionals in the field.

References

- 1. acs.org [acs.org]

- 2. Scientific methodology applied - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Naproxen - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchtrend.net [researchtrend.net]

- 9. Pharmacokinetic-pharmacodynamic modeling of the inhibitory effects of naproxen on the time-courses of inflammatory pain, fever, and the ex vivo synthesis of TXB2 and PGE2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Naproxen Sodium

This technical guide provides a comprehensive overview of naproxen sodium, intended for researchers, scientists, and professionals in drug development. It covers the core chemical identity, mechanism of action, pharmacokinetic properties, and analytical methodologies, presenting data in a structured and accessible format.

Core Chemical Identity

Naproxen sodium is the sodium salt of naproxen, a non-steroidal anti-inflammatory drug (NSAID).[1][2] It is a white to off-white crystalline substance, odorless, and freely soluble in water at a high pH, while being practically insoluble in water at a low pH.[3]

| Identifier | Value |

| CAS Number | 26159-34-2[2][4][5][6][7] |

| IUPAC Name | sodium; (2S)-2-(6-methoxynaphthalen-2-yl)propanoate[4][6] |

| Molecular Formula | C₁₄H₁₃NaO₃[6] |

| Molecular Weight | 252.24 g/mol [5][6] |

Mechanism of Action

Naproxen sodium exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of cyclooxygenase (COX) enzymes.[8][9][10] As a non-selective inhibitor, it targets both COX-1 and COX-2 isoenzymes.[1][9][11]

-

COX-1 Inhibition : This enzyme is constitutively expressed and plays a role in maintaining gastric mucosal integrity and platelet function.[9] Inhibition of COX-1 is associated with some of the gastrointestinal side effects of NSAIDs.[11]

-

COX-2 Inhibition : This enzyme is induced during inflammation and is a primary mediator of pain and fever.[9][11]

By blocking these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8][9][10] This reduction in prostaglandin synthesis in peripheral tissues is the primary mode of action.[10]

Pharmacokinetics

Naproxen sodium is rapidly and completely absorbed following oral administration.[12][13][14] The sodium salt formulation allows for a quicker onset of action compared to naproxen free acid due to its faster absorption.[13] The drug is extensively metabolized in the liver, with approximately 95% of the dose excreted in the urine.[9]

Table 1: Pharmacokinetic Parameters of Naproxen and Naproxen Sodium

| Parameter | Naproxen Sodium (550 mg) | Naproxen (500 mg) | Reference(s) |

|---|---|---|---|

| Tmax (Peak Plasma Time) | ~1 hour | ~2-3 hours | [13] |

| Half-life (t½) | 12-17 hours | 12-17 hours | [9][13] |

| Protein Binding | >99% (to albumin) | >99% (to albumin) | [13] |

| Volume of Distribution (Vd) | 0.16 L/kg | 0.16 L/kg | [13] |

| Clearance | 0.13 mL/min/kg | 0.13 mL/min/kg |[13] |

Note: Increasing doses of naproxen are associated with linear pharmacokinetics, meaning plasma levels increase proportionally with the dosage.[15]

Experimental Protocols

A common laboratory-scale synthesis involves the conversion of the naproxen free acid to its sodium salt.

Protocol:

-

Dissolve (S)-2-(6-methoxy-2-naphthyl)-propionic acid (naproxen) in methanol.[16]

-

Add one molar equivalent of sodium hydroxide, typically as a 0.1N aqueous solution, to the methanolic solution.[16][17]

-

Evaporate the solvent in vacuo.[16]

-

The resulting residue is taken up in a minimal amount of methanol.[16]

-

Precipitate the final product, sodium (S)-2-(6-methoxy-2-naphthyl)propionate, by adding ether.[16]

HPLC is a widely used technique for the quantitative determination of naproxen sodium in various matrices, including bulk drug, pharmaceutical dosage forms, and biological fluids.[18]

Table 2: Summary of Reported RP-HPLC Methods for Naproxen Sodium Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Matrix | Bulk Drug / Tablets | Human Plasma | Bulk Drug / Tablets |

| Column | Kromosil C18 (150x4.6mm, 5µm)[19] | Ace C18[18] | C18 column[20] |

| Mobile Phase | 0.1% OPA: Acetonitrile (50:50 v/v)[19] | 20mM Phosphate Buffer (pH 7) + 0.1% TFA : Acetonitrile (65:35 v/v)[18] | Methanol and TBAHS[20] |

| Flow Rate | 1.0 mL/min[19] | Not specified | Not specified |

| Detection (λmax) | UV at 220 nm[19] | UV detection[18] | Not specified |

| Retention Time | ~2.20 min[19] | Not specified | Not specified |

General HPLC Experimental Workflow Protocol:

-

Standard Solution Preparation : Accurately weigh and dissolve naproxen sodium working standard in a suitable diluent to prepare a stock solution (e.g., 1000 µg/mL).[19] Further dilute to create working standards of desired concentrations (e.g., 10 µg/mL).[19]

-

Sample Preparation (Tablets) : Weigh and powder a set number of tablets (e.g., 20).[21] Accurately weigh a portion of the powder equivalent to a specific amount of naproxen and dissolve it in the diluent. For plasma samples, protein precipitation is often required before injection.[22]

-

Filtration : Filter all solutions through a 0.45 µm filter before injection.[19]

-

Chromatographic Analysis : Equilibrate the HPLC system with the mobile phase. Inject a fixed volume (e.g., 10 µL) of the standard and sample solutions into the system.[19]

-

Data Acquisition and Analysis : Record the chromatograms and measure the peak area. Identify the naproxen peak in the sample by comparing its retention time with that of the standard.[19] Quantify the amount of naproxen sodium in the sample by comparing its peak area to the calibration curve generated from the standard solutions.

To establish the stability-indicating properties of an analytical method, forced degradation studies are performed.

Protocol Example:

-

Acid Hydrolysis : A solution of the drug (e.g., 1 mg/mL) is treated with acid (e.g., 0.1 N HCl) and heated.[17]

-

Base Hydrolysis : A solution of the drug is treated with a base (e.g., 0.1 N NaOH) and heated.[17]

-

Oxidative Degradation : The drug solution is exposed to an oxidizing agent, such as 10% hydrogen peroxide (H₂O₂), for a set period (e.g., 24 hours).[17]

-

Thermal Degradation : The solid drug is exposed to dry heat.[17]

-

Photolytic Degradation : The drug solution is exposed to UV light.

Samples are taken at various time points and analyzed by the developed HPLC method to separate the parent drug from any degradation products. Studies have shown naproxen is susceptible to degradation under acid hydrolysis conditions.[17]

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Green Chemistry Synthesis of Naproxen | PPTX [slideshare.net]

- 4. clearsynth.com [clearsynth.com]

- 5. Naproxen sodium - (S)-6-Methoxy-α-methyl-2-naphthaleneacetic acid sodium salt [sigmaaldrich.com]

- 6. Naproxen Sodium | C14H13NaO3 | CID 23681059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Naproxen Sodium | SIELC Technologies [sielc.com]

- 8. nursingeducation.org [nursingeducation.org]

- 9. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. scholarsinmedicine.com [scholarsinmedicine.com]

- 11. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 12. Pharmacokinetics of naproxen sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Clinical pharmacokinetics of naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetic linearity of naproxen and efficacy of naproxen sodium at various doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naproxen sodium synthesis - chemicalbook [chemicalbook.com]

- 17. Transition Metal Complexes of Naproxen: Synthesis, Characterization, Forced Degradation Studies, and Analytical Method Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijcap.in [ijcap.in]

- 19. impactfactor.org [impactfactor.org]

- 20. Development and Validation of New Analytical Method For Naproxen Sodium | PPTX [slideshare.net]

- 21. Quantitative Estimation of Naproxen in Tablets Using Ibuprofen Sodium as Hydrotropic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 22. actapharmsci.com [actapharmsci.com]

An In-Depth Technical Guide to Naproxen Sodium: Physicochemical Properties, Analytical Methodologies, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical and pharmacological characteristics of naproxen sodium, a widely utilized nonsteroidal anti-inflammatory drug (NSAID). This document details its fundamental molecular attributes, analytical quantification protocols, and the primary signaling pathway associated with its therapeutic effects.

Core Molecular and Physicochemical Properties

Naproxen sodium is the sodium salt of naproxen, belonging to the 2-arylpropionic acid (profen) class of NSAIDs. Its chemical name is sodium (2S)-2-(6-methoxynaphthalen-2-yl)propanoate.[1][2] The introduction of the sodium salt enhances the aqueous solubility of the compound compared to its free acid form, naproxen.[3]

Table 1: Physicochemical and Molecular Data for Naproxen Sodium

| Parameter | Value | Reference |

| Molecular Formula | C₁₄H₁₃NaO₃ | [1][4][5] |

| Molecular Weight | 252.24 g/mol | [1][4][5] |

| CAS Number | 26159-34-2 | [1][2] |

| Appearance | White to creamy white, odorless crystalline powder | [4][6] |

| Solubility | Freely soluble in water and methanol. | [4][6] |

| Melting Point | Approximately 244-246 °C | [7] |

Analytical Quantification: Experimental Protocol

High-Performance Liquid Chromatography (HPLC) is a prevalent and robust method for the quantification of naproxen sodium in bulk drug substances and pharmaceutical formulations.[8][9] The following protocol is a representative example of an isocratic reversed-phase HPLC (RP-HPLC) method.

2.1. Objective

To determine the concentration of Naproxen Sodium in a sample using RP-HPLC with UV detection.

2.2. Materials and Reagents

-

Naproxen Sodium reference standard

-

Acetonitrile (HPLC grade)

-

0.1% Orthophosphoric acid (OPA) in water (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Kromosil C18 column (150 mm × 4.6 mm, 5 µm particle size) or equivalent

-

0.45 µm nylon syringe filters

2.3. Instrumentation

-

HPLC system equipped with a UV-Vis detector, pump, and autosampler.

-

Data acquisition and processing software.

2.4. Chromatographic Conditions

-

Mobile Phase: A 50:50 (v/v) mixture of 0.1% OPA and Acetonitrile.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30°C.[10]

-

Detection Wavelength: 220 nm.[10]

-

Injection Volume: 10 µL.

2.5. Preparation of Standard Solution

-

Accurately weigh approximately 10 mg of the Naproxen Sodium reference standard and transfer it to a 10 mL volumetric flask.[10]

-

Dissolve the standard in the mobile phase to obtain a stock solution of 1000 µg/mL.[10]

-

From the stock solution, prepare a working standard solution with a concentration of 10 µg/mL by diluting with the mobile phase.[10]

-

Filter the final solution through a 0.45 µm nylon syringe filter before injection.[10]

2.6. Preparation of Sample Solution

-

For tablet analysis, weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of naproxen sodium and transfer it to a 10 mL volumetric flask.

-

Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume to the mark.

-

Filter the solution through a 0.45 µm nylon syringe filter.

-

Dilute the filtered solution with the mobile phase to obtain an expected concentration of 10 µg/mL.

2.7. Analysis

-

Inject the standard solution multiple times to ensure system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2%.

-

Inject the sample solution.

-

The retention time for naproxen sodium is expected to be approximately 2.2 minutes under these conditions.[10]

-

Identify the naproxen sodium peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of naproxen sodium in the sample by comparing the peak area of the sample with the peak area of the standard.

Mechanism of Action and Signaling Pathway

The therapeutic effects of naproxen sodium as an analgesic, anti-inflammatory, and antipyretic agent are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][11][12] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins.[11][13]

-

COX-1 is constitutively expressed in most tissues and is involved in the synthesis of prostaglandins that have protective functions, such as maintaining the integrity of the gastric mucosa and mediating platelet aggregation.[11][12]

-

COX-2 is an inducible enzyme, with its expression being upregulated in response to inflammatory stimuli.[11][12] The prostaglandins produced by COX-2 are key mediators of inflammation, pain, and fever.[12]

By inhibiting both COX-1 and COX-2, naproxen sodium reduces the synthesis of prostaglandins, thereby alleviating the symptoms of inflammation and pain.[3][13] The inhibition of COX is reversible.[3]

Below is a diagram illustrating the signaling pathway affected by naproxen sodium.

Caption: Inhibition of COX-1 and COX-2 by Naproxen Sodium.

This diagram illustrates the workflow of a typical RP-HPLC method for the analysis of naproxen sodium.

Caption: Workflow for Naproxen Sodium Analysis by RP-HPLC.

References

- 1. Naproxen Sodium | CAS 26159-34-2 | LGC Standards [lgcstandards.com]

- 2. Naproxen Sodium | SIELC Technologies [sielc.com]

- 3. Naproxen - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Naproxen Sodium | C14H13NaO3 | CID 23681059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naproxen sodium | 26159-34-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. ijcap.in [ijcap.in]

- 9. Development and Validation of New Analytical Method For Naproxen Sodium | PPTX [slideshare.net]

- 10. impactfactor.org [impactfactor.org]

- 11. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 13. nursingeducation.org [nursingeducation.org]

The Role of Naproxen Sodium as a Cyclooxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen sodium, a widely utilized non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying naproxen sodium's activity, its interaction with COX-1 and COX-2 isoforms, and the subsequent impact on the arachidonic acid cascade and prostaglandin synthesis.[1][3][4] It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing COX inhibition, and visual representations of key biological pathways and experimental workflows to support researchers and professionals in drug development.

Introduction

Naproxen, a propionic acid derivative, is a non-selective NSAID with potent analgesic, anti-inflammatory, and antipyretic properties.[5][6] Its clinical efficacy is attributed to its ability to block the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever.[1][7][8] Understanding the specific interactions of naproxen sodium with the COX enzymes is crucial for appreciating its therapeutic benefits and potential side effects. There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in physiological "house-keeping" functions such as protecting the stomach lining, and COX-2, which is inducible and is upregulated during inflammatory processes.[1][2][4]

Mechanism of Action: Inhibition of Cyclooxygenase

The primary mechanism of action for naproxen sodium is the reversible and non-selective inhibition of both COX-1 and COX-2 enzymes.[1][4] By blocking the active site of these enzymes, naproxen prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.[3][4][9] This inhibition of prostaglandin synthesis leads to the attenuation of inflammatory responses, reduction of pain, and lowering of fever.[1][8]

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then metabolized by either the cyclooxygenase or lipoxygenase pathways.[10][11] The COX pathway, the target of naproxen, leads to the production of pro-inflammatory and physiologically active prostaglandins.[10]

Below is a diagram illustrating the arachidonic acid cascade and the point of inhibition by naproxen sodium.

Caption: Inhibition of the Arachidonic Acid Cascade by Naproxen Sodium.

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of naproxen sodium against COX-1 and COX-2 is commonly quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes IC50 values reported in various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the source of the enzyme and the assay methodology.

| Enzyme Target | IC50 Value (μM) | Experimental System | Reference |

| COX-1 | 8.7 | Purified Enzyme | [12] |

| COX-2 | 5.2 | Purified Enzyme | [12] |

| COX-1 | 2.2 (μg/mL) | Intact Cells | [12] |

| COX-2 | 1.3 (μg/mL) | Intact Cells | [12] |

| COX-1 | 35.48 | Ex vivo (Human Whole Blood) | [13] |

| COX-2 | 64.62 | Ex vivo (Human Whole Blood) | [13] |

| oCOX-1 | ~5.6 (no preincubation) | Purified Ovine COX-1 | [5] |

| mCOX-2 | >25 (no preincubation) | Purified Murine COX-2 | [5] |

| oCOX-1 | 0.34 (3-min preincubation) | Purified Ovine COX-1 | [5] |

| mCOX-2 | 0.18 (3-min preincubation) | Purified Murine COX-2 | [5] |

These data indicate that naproxen is a potent inhibitor of both COX isoforms, with some studies suggesting a slight selectivity for COX-2, while others indicate equipotency or a slight selectivity for COX-1.[5][12] The time-dependent nature of the inhibition is also a critical factor, with pre-incubation of the drug with the enzyme leading to significantly lower IC50 values.[5]

Experimental Protocols for COX Inhibition Assays

The determination of COX inhibitory activity can be performed using various in vitro and ex vivo methods. Below are detailed methodologies for two common approaches.

In Vitro Cyclooxygenase Inhibition Assay (Purified Enzyme)

This protocol is based on measuring the peroxidase activity of purified COX enzymes.

Principle: The COX enzyme exhibits both cyclooxygenase and peroxidase activity. The peroxidase activity is utilized to measure COX activity by monitoring the oxidation of a chromogenic or fluorogenic substrate.[14] Inhibition of this activity is directly proportional to the inhibition of COX.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (Naproxen sodium) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Detection reagent (e.g., fluorometric probe)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and detection probe in the assay buffer.

-

Plate Setup: Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of naproxen sodium or a vehicle control to the respective wells.

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[14]

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[14]

-

Detection: Immediately measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader. Kinetic readings may be taken over a period of 5-10 minutes.[14]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of naproxen sodium relative to the vehicle control. The IC50 value is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Caption: Workflow for In Vitro COX Inhibition Assay.

Ex Vivo Human Whole Blood Assay

This assay measures COX-1 and COX-2 activity in a more physiologically relevant environment.[15]

Principle: COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2, in clotting whole blood. COX-2 activity is measured by quantifying the synthesis of prostaglandin E2 (PGE2) in whole blood stimulated with lipopolysaccharide (LPS).[13]

Materials:

-

Freshly drawn human whole blood

-

Test compound (Naproxen sodium)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Saline or vehicle control

-

Incubator

-

Centrifuge

-

ELISA kits for TXB2 and PGE2

Procedure:

-

Blood Collection: Draw venous blood from healthy volunteers who have not taken NSAIDs for at least two weeks.

-

Incubation with Inhibitor: Aliquot the blood into tubes containing various concentrations of naproxen sodium or vehicle.

-

COX-1 Activity (TXB2 measurement):

-

Allow the blood to clot at 37°C for 60 minutes.

-

Centrifuge to separate the serum.

-

Measure TXB2 levels in the serum using an ELISA kit.

-

-

COX-2 Activity (PGE2 measurement):

-

Add LPS to the blood samples to induce COX-2 expression.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge to separate the plasma.

-

Measure PGE2 levels in the plasma using an ELISA kit.

-

-

Data Analysis: Calculate the percent inhibition of TXB2 and PGE2 production for each naproxen sodium concentration compared to the vehicle control. Determine the IC50 values.

Caption: Workflow for Ex Vivo Whole Blood COX Inhibition Assay.

Conclusion

Naproxen sodium is a well-established, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its therapeutic efficacy in managing pain and inflammation is a direct consequence of its ability to suppress prostaglandin synthesis. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer valuable resources for researchers and drug development professionals. A thorough understanding of naproxen sodium's interaction with the cyclooxygenase pathway is essential for its rational use in clinical practice and for the development of future anti-inflammatory therapies.

References

- 1. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Naproxen Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 5. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naproxen (Chapter 51) - The Essence of Analgesia and Analgesics [cambridge.org]

- 7. Oral Analgesics for Acute Dental Pain | American Dental Association [ada.org]

- 8. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 9. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Effects of Naproxen Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro effects of naproxen sodium, a widely used nonsteroidal anti-inflammatory drug (NSAID). The document synthesizes key findings on its mechanisms of action, from its primary role as a cyclooxygenase inhibitor to its impact on various cellular processes, including apoptosis, cell cycle regulation, and inflammatory signaling pathways. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to support further research and development.

Core Mechanism of Action: Cyclooxygenase (COX) Inhibition

Naproxen's primary therapeutic effects—analgesic, anti-inflammatory, and antipyretic—stem from its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][3] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[4][5] Naproxen acts as a reversible, competitive inhibitor of arachidonate binding to the COX active site.[6][7]

The inhibition of COX-1, a constitutively expressed enzyme, is associated with gastrointestinal side effects, while the inhibition of the inducible COX-2 enzyme is primarily responsible for the anti-inflammatory effects.[3][5]

Data Presentation: COX Inhibition

The inhibitory potency of naproxen against COX isoforms has been quantified in various in vitro systems.

| Enzyme | Assay System | IC₅₀ Value | Reference |

| oCOX-1 | Enzyme Assay | 340 nM | [6] |

| mCOX-2 | Enzyme Assay | 180 nM | [6] |

| COX-1 | Ex vivo (Human Whole Blood) | 35.48 µM | [8] |

| COX-2 | Ex vivo (Human Whole Blood) | 64.62 µM | [8] |

oCOX-1: Ovine COX-1; mCOX-2: Murine COX-2

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is a representative method for determining the IC₅₀ of naproxen against COX enzymes.

-

Enzyme Preparation: Use purified ovine COX-1 or human recombinant COX-2.

-

Incubation: Pre-incubate the COX enzyme with varying concentrations of naproxen sodium (e.g., 0.05 µM to 25 µM) in a reaction buffer for a defined period (e.g., 3-5 minutes) at 37°C.[6][9]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid (e.g., 500 nM).[6][9]

-

Reaction Quenching: After a short reaction time (e.g., 8-10 seconds), quench the reaction.

-

Product Measurement: Measure the consumption of the substrate or the formation of prostaglandin products (e.g., Prostaglandin E₂, PGE₂) using appropriate techniques such as thin-layer chromatography (TLC), radioimmunoassay, or LC-MS.[6][10]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the naproxen concentration and determine the IC₅₀ value using a suitable nonlinear regression model.

Effects on Cancer Cells: COX-Independent Mechanisms

Beyond COX inhibition, naproxen demonstrates significant anti-cancer activity in vitro by inducing cell cycle arrest and apoptosis through COX-independent pathways.[11][12] A primary target identified in urinary bladder cancer cells is Phosphoinositide 3-kinase (PI3K).[11][13]

Data Presentation: Cytotoxicity and Cell Cycle Arrest

| Cell Line (Cancer Type) | Parameter | Concentration | Result | Duration | Reference |

| UM-UC-5 (Bladder) | Viability | 0.5 - 2 mM | Dose-dependent decrease | - | [11] |

| UM-UC-14 (Bladder) | Viability | 0.5 - 2 mM | Dose-dependent decrease | - | [11] |

| UM-UC-5 (Bladder) | Cell Cycle | 2 mM | Increase in G0/G1 phase | 48 h | [11] |

| UM-UC-14 (Bladder) | Cell Cycle | 2 mM | Increase in G0/G1 phase | 48 h | [11] |

| KKU-M139 (Cholangiocarcinoma) | IC₅₀ | 2.49 mM | 50% inhibition | 48 h | [14] |

| KKU-213B (Cholangiocarcinoma) | IC₅₀ | 6.95 mM | 50% inhibition | 48 h | [14] |

| MCF-7 (Breast) | Viability | 50 µg/mL | Significant decrease | 48 h | [12] |

Signaling Pathways in Cancer Cells

A. PI3K/Akt Pathway Inhibition: In vitro kinase assays confirm that naproxen directly binds to and inhibits PI3K activity.[11][13] This leads to decreased phosphorylation of Akt, a key downstream effector, subsequently suppressing signals for cell growth and survival.[11][13]

B. Induction of Apoptosis: Naproxen induces significant apoptosis in cancer cells.[11][14] This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11][12][13] This shift activates the intrinsic apoptotic pathway, resulting in the cleavage and activation of executioner caspases, such as caspase-3 and caspase-7, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[11][15]

Experimental Protocols: Cancer Cell Studies

A. Cell Viability (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., 1 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[11]

-

Treatment: Treat the cells with various concentrations of naproxen sodium (e.g., 0-2 mM) for a specified duration (e.g., 24, 48, or 72 hours).[11][14]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

B. Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Treatment: Culture and treat cells with naproxen as described above for the desired time (e.g., 72 hours).[11]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[11][14]

C. Western Blot Analysis:

-

Protein Extraction: Treat cells with naproxen, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[11]

-

Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford).

-

Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]

-

Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, Bax, Bcl-2, cleaved Caspase-3, PARP) overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Effects on Chondrocytes and Synovial Cells

In the context of osteoarthritis (OA), naproxen's effects are studied on chondrocytes and immune cells found in synovial fluid.

A. Effects on Chondrocytes:

Studies on human chondrocytes show varied effects. One study found that pharmacological concentrations of naproxen did not have deleterious effects on proteoglycan and type II collagen synthesis, unlike acetylsalicylic acid.[17] However, another study using primary chondrocyte cultures from OA patients reported that higher concentrations (≥100 µM) and longer exposure times suppressed chondrocyte proliferation and differentiation, indicating potential chondrotoxicity.[16][18]

Data Presentation: Chondrocyte Viability

| Cell Type | Concentration | Duration | Effect | Reference |

| Human Articular Chondrocytes | Pharmacological | - | No effect on proteoglycan/collagen synthesis | [17] |

| Primary Human Chondrocytes | 10 µM | 72 h | Dulled cell morphology | [16] |

| Primary Human Chondrocytes | 100 - 1000 µM | 24 - 72 h | Suppressed proliferation and differentiation | [16][18] |

B. Anti-inflammatory Effects on Synovial Fluid Immune Cells:

In vitro models using human monocytic cell lines (THP-1) and primary synovial fluid cells from OA patients demonstrate naproxen's anti-inflammatory properties.[10][19] Naproxen effectively reduces the inflammatory response induced by lipopolysaccharide (LPS) and hyaluronan (HA) fragments, which mimic the inflammatory environment in an OA joint.[19][20]

The mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[19][21] This leads to a significant reduction in the production of key inflammatory mediators like PGE₂ and Interleukin-1β (IL-1β).[10][19][20]

Data Presentation: Anti-inflammatory Effects

| Cell Type | Stimulus | Naproxen Treatment | Outcome | % Reduction (Mean) | Reference |

| THP-1 Macrophages | LPS/HA | Pre-activation | NF-κB Activity | 27% | [19] |

| THP-1 Macrophages | LPS/HA | Post-activation | NF-κB Activity | 39% | [19] |

| THP-1 Macrophages | LPS/HA | Pre-activation | PGE₂ Production | 83% | [19] |

| THP-1 Macrophages | LPS/HA | Post-activation | PGE₂ Production | 90% | [19] |

| Primary SF Monocytes/Macrophages | LPS/HA | Post-activation | IL-1β producing cells | Significant Reduction | [10][19] |

SF: Synovial Fluid

Experimental Workflow and Signaling Pathway

The anti-inflammatory action is mediated by interfering with key signaling cascades.

Conclusion

In vitro studies reveal that naproxen sodium's biological effects are multifaceted. While its primary mechanism remains the non-selective inhibition of COX-1 and COX-2, compelling evidence demonstrates significant COX-independent activities. In cancer cell lines, naproxen inhibits the PI3K/Akt pathway, leading to cell cycle arrest and the induction of apoptosis. In models of joint inflammation, it effectively suppresses the NF-κB signaling pathway, reducing the production of key inflammatory mediators. However, potential chondrotoxic effects at higher concentrations warrant further investigation. This guide provides a foundational understanding of these in vitro effects, offering valuable data and methodologies to inform future research and the development of novel therapeutic strategies.

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Naproxen? [synapse.patsnap.com]

- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. What is the mechanism of Naproxen Sodium? [synapse.patsnap.com]

- 6. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naproxen induces cell cycle arrest and apoptosis in human urinary bladder cancer cell lines and chemically induced cancers by targeting PI3-K - PMC [pmc.ncbi.nlm.nih.gov]

- 12. animalmedicalresearch.org [animalmedicalresearch.org]

- 13. Naproxen induces cell-cycle arrest and apoptosis in human urinary bladder cancer cell lines and chemically induced cancers by targeting PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journal.waocp.org [journal.waocp.org]

- 15. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of naproxen on proliferation and differentiation of primary cell cultures isolated from human cartilage tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of sodium naproxen on differentiated human chondrocytes cultivated in clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Scholars@Duke publication: Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells. [scholars.duke.edu]

- 21. Naproxen-Derived New Compound Inhibits the NF-κB, MAPK and PI3K/Akt Signaling Pathways Synergistically with Resveratrol in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Naproxen Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of naproxen sodium in various solvents, a critical physicochemical property influencing its formulation, bioavailability, and therapeutic efficacy. This document compiles quantitative solubility data, details experimental methodologies for its determination, and illustrates relevant biological pathways and experimental workflows.

Quantitative Solubility of Naproxen Sodium

The solubility of naproxen sodium, a non-steroidal anti-inflammatory drug (NSAID), is a key determinant of its dissolution rate and subsequent absorption in the body. The following tables summarize the quantitative solubility of naproxen sodium in various solvents at different conditions, compiled from multiple scientific sources. For ease of comparison, solubility data has been standardized to mg/mL and mol/L.

Table 1: Solubility of Naproxen Sodium in Common Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Reference(s) |

| Water | 25 | Freely Soluble | - | [1] |

| Water | 25 | 184.1 | 0.730 | [2][3] |

| Water | 37 | 334 | 1.324 | [4] |

| Ethanol | 25 | - | - | [2][3] |

| Methanol | - | Freely Soluble | - | [1] |

| Chloroform | - | - | - | [5] |

Note: "Freely Soluble" is a qualitative description from the literature; specific quantitative values were not provided in those sources.

Table 2: pH-Dependent Solubility of Naproxen Sodium in Aqueous Buffer Solutions

| Buffer pH | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Reference(s) |

| 1.0 | 37 | 0.068 | 0.00027 | [6] |

| 1.2 | 35 | 0.027 | 0.00011 | [7] |

| 3.2 | 37 | - | - | [6] |

| 4.2 (pKa) | 37 | - | - | [6] |

| 5.2 | 37 | - | - | [6] |

| 6.8 | - | - | - | [5] |

| 7.4 | 35 | 3347 | 13.27 | [7] |

| 7.5 | 37 | 0.254 | 0.00101 | [6] |

| PBS (7.2) | - | ~1 | ~0.004 | [8] |

Note: Some data points from the literature did not specify the exact temperature or were presented in graphs without precise values, hence are not included in this table. The significant increase in solubility at higher pH is attributed to the ionization of the carboxylic acid group of naproxen.

Experimental Protocols for Solubility Determination

The determination of naproxen sodium solubility is crucial for pre-formulation studies and quality control. The following are detailed methodologies for key experiments cited in the literature.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

Naproxen Sodium powder

-

Solvent of interest (e.g., distilled water, ethanol, buffer solution)

-

Conical flasks or glass vials with stoppers

-

Orbital shaker or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

-

An excess amount of naproxen sodium is added to a known volume of the solvent in a conical flask.

-

The flask is sealed to prevent solvent evaporation.

-

The mixture is agitated in an orbital shaker or a temperature-controlled water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

After agitation, the suspension is allowed to stand to allow undissolved particles to settle.

-

The supernatant is carefully withdrawn and centrifuged to separate any remaining suspended solids.

-

An aliquot of the clear supernatant is then filtered through a syringe filter.

-

The concentration of naproxen sodium in the filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[6][9]

UV-Vis Spectrophotometric Analysis

UV-Vis spectrophotometry is a common and straightforward method for quantifying naproxen sodium in solution.

Instrumentation:

-

UV-Vis Spectrophotometer (double beam)

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Preparation of Standard Solutions: A stock solution of naproxen sodium of known concentration is prepared in the same solvent used for the solubility study. A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.[10]

-

Determination of λmax: The UV spectrum of a standard solution is scanned over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For naproxen sodium, the λmax is typically observed around 230 nm.[10]

-

Calibration Curve: The absorbance of each standard solution is measured at the λmax. A calibration curve is constructed by plotting absorbance versus concentration.

-

Sample Analysis: The filtrate obtained from the shake-flask experiment is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

-

Concentration Calculation: The concentration of naproxen sodium in the sample is calculated using the regression equation of the calibration curve.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC offers high specificity and sensitivity for the quantification of naproxen sodium, especially in complex matrices.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Data acquisition and processing software

Typical Chromatographic Conditions:

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol, acetonitrile). A common mobile phase is a mixture of 0.05M phosphate buffer (pH 4.0), methanol, and acetonitrile (50:20:30 v/v).[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection Wavelength: 230 nm.[6]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard and Sample Preparation: Similar to the UV-Vis method, a series of standard solutions are prepared. The filtrate from the solubility experiment is diluted as necessary.

-

Analysis: The standard solutions and the sample solution are injected into the HPLC system.

-

Quantification: The concentration of naproxen sodium is determined by comparing the peak area of the sample to the peak areas of the standard solutions (i.e., using a calibration curve).[11]

Visualizations: Signaling Pathway and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the mechanism of action of naproxen and a typical experimental workflow for solubility determination.

Caption: Mechanism of action of naproxen via inhibition of COX-1 and COX-2 enzymes.

References

- 1. ajrconline.org [ajrconline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Evaluation of Solubility, Physicochemical Properties, and Cytotoxicity of Naproxen-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijrpr.com [ijrpr.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Optimization of Quantitative Analysis of Naproxin Sodium Using UV Spectrophotometery in Different Solvent Mediums [scirp.org]

- 11. iosrphr.org [iosrphr.org]

Methodological & Application

Application Notes and Protocols: Naproxen Sodium in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and quantitative data for the use of naproxen sodium, a non-steroidal anti-inflammatory drug (NSAID), in various cell culture applications. These guidelines are intended to assist in the investigation of its anti-inflammatory, anti-cancer, and chondroprotective or chondrotoxic effects.

Overview

Naproxen sodium is a well-established inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1] In cell culture, naproxen sodium is a valuable tool for studying a range of cellular processes, including inflammation, apoptosis, cell proliferation, and signal transduction. Its effects have been characterized in numerous cell lines, including cancer cells, immune cells, and chondrocytes.[2][3][4]

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of naproxen sodium in various cell-based assays.

Table 1: COX Inhibition

| Target | Cell Type/System | IC50 | Reference |

| COX-1 | Intact Bovine Aortic Endothelial Cells | 2.2 µg/mL | [1] |

| COX-2 | Intact J774.2 Macrophages | 1.3 µg/mL | [1] |

| COX-1 | Cell-free assay | 8.7 µM | [1] |

| COX-2 | Cell-free assay | 5.2 µM | [1] |

Table 2: Cytotoxicity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Incubation Time | Reference |

| HCA-7 | Colon Cancer | 1.45 mM | 48 hours | [1] |

| Caco-2 | Colorectal Adenocarcinoma | 3.69 µM | Not Specified | [3] |

| HepG2 | Hepatocellular Carcinoma | 3.69 µM | Not Specified | [3] |

| MCF7 | Mammary Gland Carcinoma | 3.69 µM | Not Specified | [3] |

| HeLa | Epitheloid Cervix Carcinoma | 3.69 µM | Not Specified | [3] |

| A549 | Lung Carcinoma | 3.69 µM | Not Specified | [3] |

| Hep2 | Epidermoid Larynx Carcinoma | 3.69 µM | Not Specified | [3] |

| UM-UC-5 | Urinary Bladder Cancer | ~1 mM | Not Specified | [5] |

| UM-UC-14 | Urinary Bladder Cancer | ~1.5 mM | Not Specified | [5] |

| MCF-7 | Breast Cancer | >10 mM | 24 hours | [6] |

| MDA-MB-231 | Breast Cancer | >10 mM | 24 hours | [6] |

Table 3: Anti-inflammatory Effects

| Cell Line/System | Effect Measured | Effective Concentration | Reference |

| THP-1 (monocyte-derived macrophages) | NF-κB activity reduction | 28.9 mg/L | [7] |

| THP-1 (monocyte-derived macrophages) | PGE2 production reduction | 28.2 mg/L | [7] |

| Primary human synovial fluid cells | IL-1β producing monocyte/macrophage reduction | Low dose (not specified) | [2] |

Experimental Protocols

General Preparation of Naproxen Sodium Stock Solution

Materials:

-

Naproxen sodium powder

-

Dimethyl sulfoxide (DMSO) or cell culture medium

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

Procedure:

-

To prepare a high-concentration stock solution, dissolve naproxen sodium in DMSO. For example, to make a 100 mM stock, dissolve the appropriate amount of naproxen sodium in sterile DMSO.[4]

-

For direct use in cell culture, naproxen sodium can be dissolved in the culture medium to the desired final concentration.[1]

-

Vortex thoroughly to ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from studies on cancer and chondrocyte cell lines.[4][5][6]

Materials:

-

Cells of interest (e.g., cancer cell lines, primary chondrocytes)

-

Complete cell culture medium

-

96-well cell culture plates

-

Naproxen sodium stock solution

-

3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer (e.g., 0.1 g/ml SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 1.5 x 10⁴ cells/well and allow them to adhere overnight.[4][5]

-

The next day, treat the cells with various concentrations of naproxen sodium (e.g., 0, 0.5, 1, 2 mM or a wider range depending on the cell type) for the desired incubation period (e.g., 24, 48, or 72 hours).[4][5]

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium containing MTT and add 100-150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[4][6]

-

Incubate for 10-15 minutes at 37°C with gentle shaking.

-

Measure the absorbance at 540 nm or 570 nm using a plate reader.[4][6]

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a general procedure for detecting apoptosis induced by naproxen sodium.[5][8][9]

Materials:

-

Cells treated with naproxen sodium

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with naproxen sodium for the desired time.

-

Harvest the cells (including floating cells in the supernatant) by trypsinization (for adherent cells) and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Western Blot Analysis for Signaling Pathway Components

This protocol can be used to assess the effect of naproxen sodium on protein expression and phosphorylation in pathways like PI3K/Akt and NF-κB.[5][10]

Materials:

-

Cells treated with naproxen sodium

-

RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-p65, anti-IκBα)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with naproxen sodium for the desired time.

-

Lyse the cells in lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

Naproxen Sodium Signaling Pathways

Naproxen sodium primarily exerts its effects through the inhibition of COX enzymes. However, it also modulates other signaling pathways, including the PI3K/Akt and NF-κB pathways.[5][10]

Caption: Naproxen Sodium Signaling Pathways.

Experimental Workflow for Assessing Cytotoxicity

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of naproxen sodium in a cell culture model.

Caption: Cytotoxicity Experimental Workflow.

Workflow for Investigating Anti-inflammatory Effects

This diagram outlines the steps to investigate the anti-inflammatory properties of naproxen sodium.

Caption: Anti-inflammatory Experimental Workflow.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Scholars@Duke publication: Anti-inflammatory effects of naproxen sodium on human osteoarthritis synovial fluid immune cells. [scholars.duke.edu]

- 3. Evaluation of naproxen and cromolyn activities against cancer cells viability, proliferation, apoptosis, p53 and gene expression of survivin and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of naproxen on proliferation and differentiation of primary cell cultures isolated from human cartilage tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naproxen induces cell cycle arrest and apoptosis in human urinary bladder cancer cell lines and chemically induced cancers by targeting PI3-K - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ard.bmj.com [ard.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. A novel naproxen derivative capable of displaying anti-cancer and anti-migratory properties against human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amino-alcohol Bio-conjugate of Naproxen Exhibits Anti-inflammatory Activity through NF-κB Signaling Pathway | bioRxiv [biorxiv.org]

Application Notes and Protocols for Dissolving Naproxen Sodium in In Vivo Studies

Introduction

Naproxen is a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties. For in vivo research, particularly in rodent models, accurate and consistent drug delivery is paramount for obtaining reliable and reproducible results. Naproxen is commercially available as a free acid and as a sodium salt. Naproxen free acid is poorly soluble in water, whereas naproxen sodium is freely soluble, making it the preferred form for preparing solutions for in vivo administration.[1][2] Proper dissolution and formulation are critical to ensure complete drug solubilization, stability, and bioavailability.

These application notes provide detailed protocols for dissolving and preparing naproxen sodium for oral gavage and parenteral administration in animal models, primarily focusing on rats and mice.

Application Note 1: Vehicle Selection and Solubility

The choice of vehicle is critical for ensuring the complete dissolution and stability of naproxen sodium. Given its high water solubility, complex vehicles are often unnecessary.

Recommended Vehicles:

-

Sterile Saline (0.9% NaCl): This is the most common and recommended vehicle for preparing naproxen sodium solutions. It is isotonic and suitable for most administration routes, including oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.), and subcutaneous (s.c.). One study noted dissolving naproxen in normal saline for in vivo work in mice.[3]

-

Phosphate-Buffered Saline (PBS, pH 7.4): PBS is another excellent choice, as it is buffered to a physiological pH, which can help maintain stability. Naproxen sodium has high solubility in phosphate buffers.[4][5]

-

Sterile Water for Injection: For oral administration, sterile water is a simple and effective vehicle.

-

1% Carboxymethylcellulose (CMC) in Water: While more commonly used for suspending poorly soluble compounds like naproxen free acid, a 1% CMC solution can be used as a vehicle for naproxen sodium, especially if a more viscous solution is desired for oral gavage.[6]

Solubility Data

Naproxen sodium's high aqueous solubility simplifies preparation. The table below summarizes solubility data for naproxen and its sodium salt in various vehicles.

| Compound | Vehicle | Solubility | Temperature | Reference |

| Naproxen Sodium | Water | 334 mg/mL | 37 °C | [7] |

| Naproxen Sodium | Phosphate Buffer | ~200 mg/mL | Room Temp | |

| Naproxen Sodium | DMSO | 10 mg/mL | Room Temp | [8] |

| Naproxen (Free Acid) | Water | 0.036 mg/mL | Not Specified | |

| Naproxen (Free Acid) | Propylene Glycol | 14.12 mg/mL | Not Specified | [9] |

| Naproxen (Free Acid) | Tween 80 | 0.567 mg/mL | Not Specified | [9] |

Experimental Protocols

Protocol 1: Preparation of Naproxen Sodium in Sterile Saline

This protocol is suitable for preparing a clear, aqueous solution for most common administration routes.

Materials:

-

Naproxen Sodium powder (USP grade or equivalent)

-

Sterile 0.9% Sodium Chloride (Saline) Solution

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Equipment:

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bar (optional)

-

pH meter (optional)

Procedure:

-

Calculate Required Amounts: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the dose (mg/kg), and the administration volume (e.g., 5-10 mL/kg for rats/mice via oral gavage).

-

Example Calculation:

-

Dose: 20 mg/kg

-

Administration Volume: 10 mL/kg

-

Number of animals: 10 mice, average weight 25 g (0.025 kg)

-

Concentration needed: (20 mg/kg) / (10 mL/kg) = 2.0 mg/mL

-

Total Volume needed: 10 animals * (0.025 kg * 10 mL/kg) + extra for hub loss (~1 mL) = 2.5 mL + 1 mL = 3.5 mL. Prepare 5 mL.

-

Mass of Naproxen Sodium needed: 2.0 mg/mL * 5 mL = 10 mg

-

-

-

Weighing: Accurately weigh the calculated mass of naproxen sodium powder using an analytical balance and place it into a sterile conical tube.

-

Dissolution:

-

Add approximately 80% of the final required volume of sterile saline to the conical tube.

-

Cap the tube and vortex vigorously for 1-2 minutes. Naproxen sodium should dissolve readily.

-

If needed, place the tube on a vortex mixer at a low-medium speed or use a magnetic stirrer until the powder is completely dissolved and the solution is clear.

-

-

Volume Adjustment: Once fully dissolved, add sterile saline to reach the final calculated volume (q.s.). Mix gently to ensure homogeneity.

-

Sterilization (for parenteral routes): For i.v., i.p., or s.c. administration, the final solution must be sterile. Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile vial or tube.

-

Storage: Store the final solution at 2-8°C, protected from light. For best results, prepare fresh on the day of the experiment. Do not use if any precipitation is observed.

Protocol 2: Preparation of Naproxen Suspension in 1% Carboxymethylcellulose (CMC)

This protocol is an alternative, particularly if working with the less soluble naproxen free acid or if a suspension is required for specific experimental reasons. One study suspended naproxen in 1% CMC for oral gavage in rats.[6]

Materials:

-

Naproxen Sodium or Naproxen powder

-

Carboxymethylcellulose (CMC), low viscosity

-

Sterile Water

-

Sterile conical tubes (15 mL or 50 mL)

Equipment:

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Homogenizer (optional, for naproxen free acid)

Procedure:

-

Prepare 1% CMC Vehicle:

-

Heat about 90% of the required final volume of sterile water to ~60°C.

-

Place the water on a magnetic stirrer. Slowly sprinkle the CMC powder (1 g for every 100 mL of water) into the vortex to avoid clumping.

-

Stir until the CMC is fully dispersed. The solution will be cloudy.

-

Allow the solution to cool to room temperature while stirring. It will become clear and more viscous.

-

Add the remaining volume of sterile water and stir until uniform. Store the vehicle at 4°C.

-

-

Calculate Required Amounts: Perform calculations as described in Protocol 1 to determine the required mass of naproxen sodium and the total volume of 1% CMC vehicle.

-

Preparation of Suspension:

-

Weigh the required amount of naproxen sodium powder.

-

Add a small amount of the 1% CMC vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

-

For naproxen free acid, which is insoluble, homogenization may be necessary to achieve a fine, uniform suspension.

-

-

Storage and Use: Store the suspension at 2-8°C. Always mix vigorously (vortex) immediately before each administration to ensure a homogenous dose is delivered.

Visualizations

The following diagrams illustrate the experimental workflow and decision-making process for vehicle selection.

Caption: Workflow for preparing a naproxen sodium solution.

Caption: Decision tree for selecting an appropriate vehicle.

References

- 1. Naproxen - Wikipedia [en.wikipedia.org]

- 2. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation and characterization of naproxen solid dispersion using different hydrophilic carriers and in-vivo evaluation of its analgesic activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. Naproxen Treatment Inhibits Articular Cartilage Loss in a Rat Model of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Naproxen Sodium Dosage Calculation in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of naproxen sodium in various animal models for preclinical research. The information compiled herein is intended to facilitate the design and execution of studies investigating the anti-inflammatory, analgesic, and pharmacokinetic properties of naproxen sodium.

Introduction